molecular formula C8H6Cl2N2O3 B12066323 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate

Katalognummer: B12066323
Molekulargewicht: 249.05 g/mol
InChI-Schlüssel: FQCNXLBDXGATDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate is a heterocyclic compound that contains both chlorine and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate typically involves the reaction of 3,5-dichloropyridine with imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
  • 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid
  • 2-Methylpyridine-3-carboxylic acid

Uniqueness

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate stands out due to its specific substitution pattern and the presence of both chlorine and nitrogen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C8H6Cl2N2O3

Molekulargewicht

249.05 g/mol

IUPAC-Name

3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate

InChI

InChI=1S/C8H4Cl2N2O2.H2O/c9-4-2-1-3-5-11-6(8(13)14)7(10)12(4)5;/h1-3H,(H,13,14);1H2

InChI-Schlüssel

FQCNXLBDXGATDL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=C(N2C(=C1)Cl)Cl)C(=O)O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.